N-Acetyltyramine Glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

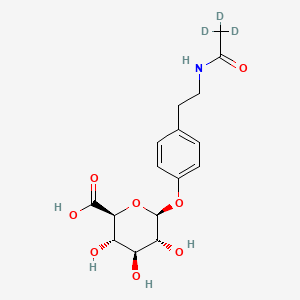

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO8 |

|---|---|

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-[(2,2,2-trideuterioacetyl)amino]ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i1D3 |

InChI Key |

DDAQSNRNVPNZJX-XDOKUOKQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyltyramine Glucuronide-d3: A Comprehensive Technical Guide for Researchers

An in-depth whitepaper for researchers, scientists, and drug development professionals on the application and analysis of N-Acetyltyramine Glucuronide-d3.

Introduction

This compound is the deuterated analog of N-Acetyltyramine Glucuronide (NATOG), a significant phase II metabolite of N-acetyltyramine.[1][2] N-acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of interest in diverse scientific fields, from being a key metabolite in invertebrates to an emerging biomarker in human diseases.[1] Understanding its metabolic fate, particularly its conversion to the glucuronide conjugate, is crucial for pharmacology, toxicology, and diagnostics.[1] This guide provides a comprehensive overview of this compound, its role in quantitative analysis, the metabolic pathway of its non-labeled counterpart, and detailed experimental protocols.

This compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of NATOG in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The use of a deuterated standard is the gold standard in quantitative bioanalysis as it is chemically almost identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample preparation and analysis, thereby enhancing assay robustness, accuracy, and precision.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its non-labeled analog, N-Acetyltyramine, is provided below.

| Property | This compound | N-Acetyltyramine |

| Molecular Formula | C16H18D3NO8 | C10H13NO2 |

| Molecular Weight | 358.36 g/mol [5] | 179.22 g/mol [6] |

| CAS Number | 1429623-59-5[1][2][7] | 1202-66-0[6] |

| Synonyms | - | N-(4-Hydroxyphenethyl)acetamide, N-[2-(4-Hydroxyphenyl)ethyl]acetamide[6] |

Metabolic Pathway of N-Acetyltyramine

The primary metabolic route for N-acetyltyramine in vertebrates is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG).[1] This is a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs) that increases the water solubility of the compound, thereby facilitating its excretion.[1][2] The biosynthesis of N-acetyltyramine itself involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation.[1]

Metabolic pathway of N-acetyltyramine and its glucuronidation.

Notably, NATOG has been identified as a specific biomarker for onchocerciasis, a neglected tropical disease caused by the parasitic worm Onchocerca volvulus.[8] Elevated levels of NATOG are found in the urine of infected individuals, making its accurate quantification a valuable tool for diagnosis and monitoring.[8]

Experimental Protocols

The accurate quantification of NATOG in biological samples is critical for its application as a biomarker and in pharmacokinetic studies.[2][3] The following are detailed protocols for sample preparation and analysis using this compound as an internal standard.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol (B129727).[3]

-

Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.[3]

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL.[3]

Sample Preparation from Biological Matrices

The choice of sample preparation method depends on the biological matrix and the required sensitivity.[3]

This method is simpler and faster, suitable for initial screening.[3]

-

To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).[3]

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[3]

-

Vortex the mixture for 1 minute.[3]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[9]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

SPE provides cleaner extracts, reducing matrix effects and improving sensitivity.[3]

-

Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.[3]

-

To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[3]

-

Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

-

Load the sample mixture onto the SPE cartridge.[3]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[3]

-

Elute the analyte and internal standard with 1 mL of methanol.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Experimental workflow for sample preparation and analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instrumentation.[3]

| Parameter | Condition |

| LC Column | Reverse-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Typical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Acetyltyramine Glucuronide | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically |

Note: Specific precursor and product ions should be optimized by direct infusion of the analytical standards.

Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area ratio of the analyte (NATOG) to the internal standard (this compound) against the concentration of the calibration standards.[3] A linear regression with a weighting factor of 1/x² is typically used.[3] The concentration of NATOG in unknown samples is then determined from this calibration curve.[3]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its endogenous analog, NATOG. This is particularly relevant in the context of onchocerciasis research, where NATOG serves as a critical biomarker.[8] The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to conduct quantitative bioanalysis of this important metabolite, facilitating further investigations into its role in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 8. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Acetyltyramine Glucuronide-d3

This technical guide provides a comprehensive overview of the chemical properties, metabolic fate, and analytical applications of N-Acetyltyramine Glucuronide-d3. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and diagnostics.

Core Chemical Properties

This compound is the deuterated form of N-Acetyltyramine Glucuronide, a primary metabolite of N-acetyltyramine. Its isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

| Property | Value | Reference |

| CAS Number | 1429623-59-5 | [1][2] |

| Molecular Formula | C16H18D3NO8 | [1][3] |

| Molecular Weight | 358.36 g/mol | [3] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [1] |

Metabolic Pathway of N-Acetyltyramine

N-acetyltyramine is a derivative of the biogenic amine tyramine (B21549) and plays a significant role in various biological processes. In vertebrates, its primary metabolic pathway involves a phase II detoxification process known as glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates N-acetyltyramine with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG). This process increases the water solubility of the compound, facilitating its excretion from the body.[4][5][6]

The biosynthesis of N-acetyltyramine itself originates from the amino acid L-tyrosine. L-tyrosine is first decarboxylated by tyrosine decarboxylase to form tyramine. Subsequently, tyramine is N-acetylated by an N-acetyltransferase to yield N-acetyltyramine.[4][7]

References

- 1. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 2. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyltyramine Glucuronide-d3 synthesis pathway

An In-depth Technical Guide on the Synthesis and Application of N-Acetyltyramine Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its metabolic context, a proposed synthesis pathway, and its application in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard.

Introduction

N-Acetyltyramine is a naturally occurring biogenic amine found in various organisms, where it plays diverse physiological roles. In vertebrates, it undergoes phase II metabolism, primarily through glucuronidation, to form N-Acetyltyramine Glucuronide. This process enhances its water solubility and facilitates its excretion. The accurate quantification of N-Acetyltyramine Glucuronide in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, thereby improving assay accuracy and precision.[1]

Metabolic Pathway of N-Acetyltyramine

The primary metabolic pathway for N-acetyltyramine in vertebrates involves conjugation with glucuronic acid.[2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The biosynthesis of N-acetyltyramine itself originates from the amino acid L-tyrosine.

Proposed Synthesis Pathway for this compound

Stage 1: Synthesis of N-Acetyltyramine-d3

The introduction of deuterium (B1214612) atoms can be achieved through various methods. A common approach for labeling the ethylamine (B1201723) side chain would be the reduction of a suitable precursor with a deuterated reducing agent.

Stage 2: Glucuronidation of N-Acetyltyramine-d3

The glucuronidation of the phenolic hydroxyl group of N-Acetyltyramine-d3 can be accomplished using a protected glucuronic acid donor, followed by deprotection. The Koenigs-Knorr reaction or methods employing trichloroacetimidate (B1259523) donors are common strategies.[3][4][5]

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard for the accurate quantification of N-Acetyltyramine Glucuronide in biological samples like urine and plasma.[1] The following sections detail a typical experimental protocol for this application.

Experimental Protocols

4.1.1. Standard Solutions Preparation [1]

-

Primary Stock Solutions (1 mg/mL): Individual stock solutions of N-Acetyltyramine Glucuronide and this compound are prepared in methanol (B129727).

-

Working Standard Solutions: Serial dilutions of the N-Acetyltyramine Glucuronide stock solution are made in a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: A suitable concentration (e.g., 100 ng/mL) of this compound is prepared in the same diluent.

4.1.2. Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).[1]

-

Protein Precipitation (for plasma):

-

To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution.

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex and then centrifuge to pellet the precipitated proteins.

-

The supernatant is collected for LC-MS/MS analysis.[1]

-

-

Solid-Phase Extraction (for urine):

-

Centrifuge urine samples to remove particulate matter.

-

To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution and 500 µL of phosphate (B84403) buffer (pH 6.8).

-

Condition an SPE cartridge (e.g., Mixed-mode C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

The eluate is evaporated and reconstituted for LC-MS/MS analysis.[1]

-

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.[1]

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS System | Triple Quadrupole |

Table 1: Typical LC-MS/MS Parameters.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyltyramine Glucuronide | Value | Value | Value |

| This compound | Value | Value | Value |

Table 2: Example Mass Spectrometry Transitions. (Note: Specific m/z values would need to be determined experimentally).

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[1]

Experimental Workflow Visualization

Conclusion

This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart in biological matrices. This guide has provided a comprehensive overview of its metabolic relevance, a proposed synthetic pathway based on established chemical principles, and a detailed protocol for its application as an internal standard in LC-MS/MS-based bioanalysis. The methodologies and data presented herein should serve as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism.

References

A Technical Guide to N-Acetyltyramine Glucuronide-d3 for Researchers and Drug Development Professionals

An In-depth Overview of its Commercial Availability, Synthesis, Metabolism, and Application as an Internal Standard in Quantitative Bioanalysis

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource on N-Acetyltyramine Glucuronide-d3. This deuterated analog serves as a critical internal standard for the accurate quantification of N-Acetyltyramine Glucuronide in biological matrices, a key metabolite in various physiological and pathological processes.

Commercial Availability

This compound is available from several commercial suppliers specializing in biochemicals and research compounds. Sourcing this stable isotope-labeled internal standard is the first step for researchers conducting pharmacokinetic, metabolic, or biomarker studies. The table below lists some of the known suppliers.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for proteomics research.[1] |

| MedchemExpress | --INVALID-LINK-- | Provides the deuterated compound for research use, highlighting its application as a tracer and internal standard for NMR, GC-MS, or LC-MS.[2] |

| Mithridion | --INVALID-LINK-- | Supplies the compound in various quantities.[3] |

| BIOFOUNT | --INVALID-LINK-- | Lists the compound for scientific research experiments.[4] |

| KKL Med Inc. | --INVALID-LINK-- | Offers the product for scientific research purposes.[5] |

| Biotech Hub Africa | --INVALID-LINK-- | Lists the compound among its chemical offerings.[6] |

The Role of N-Acetyltyramine and its Glucuronidation

N-acetyltyramine is a metabolite of the biogenic amine tyramine (B21549) and is implicated in various biological processes. Its metabolic fate in vertebrates primarily involves a phase II detoxification process known as glucuronidation.[1] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to N-acetyltyramine, forming the more water-soluble N-acetyltyramine-O-glucuronide (NATOG), which is then readily excreted.[1][2] This metabolic pathway is crucial for the clearance and detoxification of N-acetyltyramine.[2]

Metabolic Pathway of N-Acetyltyramine

The biosynthesis of N-acetyltyramine begins with the amino acid L-tyrosine. The metabolic conversion to its glucuronide conjugate is a two-step process.[1]

Quantitative Data: N-Acetyltyramine-O-Glucuronide as a Biomarker

The quantification of N-acetyltyramine-O-glucuronide (NATOG) has been particularly significant in the study of onchocerciasis, also known as river blindness. Elevated levels of NATOG in urine have been identified as a potential biomarker for active infection with the nematode Onchocerca volvulus.[2][3][4]

The following table summarizes urinary NATOG concentrations from a study on onchocerciasis, highlighting the quantitative differences between infected and uninfected individuals.

| Cohort | Mean Urinary NATOG Concentration (µM ± SEM) |

| O. volvulus-infected individuals | 36.9 ± 4.0 |

| African control individuals | 7.0 ± 2.7 |

| North American control individuals | 1.1 ± 0.2 |

| Doxycycline-treated O. volvulus-infected patients | 9.5 ± 1.7 |

| Placebo-treated O. volvulus-infected patients | 33.5 ± 10.7 |

| Guatemalan O. volvulus-positive individuals | 8.4 ± 1.6 |

| Data sourced from PNAS.[2] |

Another study provided further data on urinary NATOG levels in the context of onchocerciasis-associated epilepsy.

| Cohort | Median Urinary NATOG Concentration (µM) |

| Persons with epilepsy (PWE) | 3.67 |

| Men without epilepsy | 1.74 |

| Persons with severe epilepsy | 7.62 |

| Persons with mild epilepsy | 2.16 |

| Non-epileptic individuals with O. volvulus infection | 2.23 |

| Non-epileptic individuals without O. volvulus infection | 0.71 |

| Data sourced from MDPI.[3] |

Experimental Protocols: Quantification of N-Acetyltyramine Glucuronide

The use of this compound as an internal standard is essential for the accurate and precise quantification of endogenous N-Acetyltyramine Glucuronide in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[6]

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common method for preparing plasma samples for LC-MS analysis.[6]

-

Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

For urine samples, which can have a more complex matrix, solid phase extraction is often employed for cleaner extracts.[6]

-

Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. To 100 µL of the supernatant, add 10 µL of the internal standard working solution and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

SPE Cartridge Conditioning: Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS injection.

LC-MS/MS Parameters

The following are typical starting parameters for an LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide. Optimization for specific instrumentation is recommended.[6]

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3.5 min, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyltyramine Glucuronide | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of N-Acetyltyramine Glucuronide in biological samples.

This comprehensive guide provides a foundational understanding of this compound and its critical role in bioanalysis. For researchers embarking on studies involving this compound, careful method development and validation are paramount to ensure the generation of high-quality, reliable data.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Acetyltyramine Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a critical internal standard for the quantitative analysis of its non-deuterated counterpart, N-Acetyltyramine Glucuronide. This document details its metabolic pathway, analytical methodologies, and relevant experimental protocols, offering valuable insights for researchers in pharmacology, toxicology, and diagnostics.

Introduction

This compound is the deuterium-labeled version of N-Acetyltyramine Glucuronide.[1] It serves as an ideal internal standard for bioanalytical assays using techniques like liquid chromatography-mass spectrometry (LC-MS) due to its chemical and physical similarity to the analyte of interest.[1] The primary metabolite of N-acetyltyramine, N-Acetyltyramine Glucuronide, is formed through a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This glucuronidation process increases the water solubility of the compound, facilitating its excretion from the body.[2][3] Accurate quantification of N-Acetyltyramine Glucuronide is essential for pharmacokinetic studies, drug metabolism research, and its potential use as a biomarker.[2][4]

Metabolic Pathway of N-Acetyltyramine

The formation of N-Acetyltyramine Glucuronide is a key step in the metabolism of N-acetyltyramine. This biotransformation is a major Phase II detoxification pathway.[2] The metabolic journey begins with the amino acid L-tyrosine, which is decarboxylated to tyramine. Tyramine then undergoes N-acetylation to form N-acetyltyramine, which is subsequently conjugated with glucuronic acid to yield N-acetyltyramine-O-glucuronide (NATOG).[3]

Interestingly, the biosynthesis of NATOG has been linked to the endosymbiotic bacterium Wolbachia within the nematode Onchocerca volvulus.[5] This has led to the validation of NATOG as a biomarker for onchocerciasis, a neglected tropical disease.[5]

Caption: Metabolic pathway from L-Tyrosine to N-Acetyltyramine-O-Glucuronide.

Quantitative Data

The following table summarizes illustrative quantitative data for the pharmacokinetic properties of a representative glucuronide conjugate in rodent models. It is important to note that this data is for illustrative purposes and may not be directly representative of empirically validated figures for N-acetyltyramine glucuronide.[3]

| Parameter | Value | Units |

| Bioavailability (Oral) | < 10 | % |

| Volume of Distribution | 0.2 - 0.5 | L/kg |

| Plasma Protein Binding | > 90 | % |

| Elimination Half-life | 2 - 4 | hours |

| Clearance | 5 - 10 | mL/min/kg |

| Major Excretion Route | Urine | - |

Experimental Protocols

Accurate quantification of N-Acetyltyramine Glucuronide in biological matrices is crucial. The use of this compound as an internal standard is considered the gold standard in quantitative bioanalysis with LC-MS/MS.[4]

Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix and the required sensitivity.[4]

4.1.1. Protein Precipitation (for Plasma Samples) [4]

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE) (for Urine Samples) [4]

-

Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.

-

To 100 µL of the supernatant, add 10 µL of the internal standard working solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).

-

Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Caption: General workflow for sample preparation prior to analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and may require optimization.[4]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[4]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor > Product Ion Transitions: To be determined for N-Acetyltyramine Glucuronide and this compound

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in unknown samples is then determined from this calibration curve.[4]

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of N-Acetyltyramine Glucuronide in biological matrices. Understanding its metabolic context and employing robust analytical methods are paramount for advancing research in areas such as drug metabolism, pharmacokinetics, and the development of novel diagnostic biomarkers. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working with this important molecule.

References

An In-depth Technical Guide on the Role of N-Acetyltyramine Glucuronide-d3 in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, detailing its critical role as an internal standard in metabolomics for the accurate quantification of its unlabeled counterpart, N-acetyltyramine-O-glucuronide (NATOG). This document covers the metabolic pathway of tyramine, experimental protocols for sample analysis, and quantitative data presentation.

Introduction: The Significance of N-Acetyltyramine and its Glucuronide

N-acetyltyramine is a key metabolite of the biogenic amine tyramine, produced through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT).[1] It is not merely a metabolic byproduct but an active participant in diverse biological processes.[1] In vertebrates, the primary metabolic route for N-acetyltyramine is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG), a phase II detoxification process that increases its water solubility and facilitates excretion.[2] This glucuronidated form has gained prominence as a specific biomarker for certain diseases, most notably onchocerciasis ("river blindness").[3][4]

Accurate quantification of NATOG in biological fluids like urine and plasma is crucial for diagnostic, pharmacokinetic, and metabolic studies.[5] The gold standard for such quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard.[5] this compound, a deuterated analog, is an ideal internal standard because it is chemically and physically almost identical to the endogenous analyte, ensuring similar extraction recovery, chromatographic behavior, and ionization response.[5][6] This minimizes variability during sample preparation and analysis, leading to enhanced accuracy and precision.[5][7]

Metabolic Pathway of N-Acetyltyramine Glucuronidation

The biosynthesis of N-acetyltyramine begins with the amino acid L-tyrosine. L-tyrosine is first decarboxylated by tyrosine decarboxylase to form tyramine.[2][3] Tyramine is then acetylated by an N-acetyltransferase to yield N-acetyltyramine.[1][3] Finally, in a phase II metabolic reaction, N-acetyltyramine is glucuronidated by UDP-glucuronosyltransferase (UGT) enzymes to form N-acetyltyramine-O-glucuronide.[2][8] This process makes the molecule more water-soluble for easier excretion.[8]

Experimental Protocols

The following protocols outline the quantification of N-Acetyltyramine Glucuronide in biological samples using this compound as an internal standard.

-

N-Acetyltyramine Glucuronide (Analyte)

-

This compound (Internal Standard)[5]

-

LC-MS grade formic acid, acetonitrile (B52724), methanol (B129727), and water[5]

-

Human plasma (K2EDTA) or urine[5]

-

Phosphate (B84403) buffer (pH 6.8)[5]

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents[5]

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.[5]

-

Working Standard Solutions: Create serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to generate calibration standards.[5] Prepare a working solution of the internal standard (e.g., 100 ng/mL).[5]

Sample preparation is critical and can be achieved through protein precipitation for plasma or solid-phase extraction for urine to ensure cleaner extracts.[9]

3.3.1. Protein Precipitation (for Plasma)

-

To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution.[5]

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.[10]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[10]

3.3.2. Solid Phase Extraction (SPE) (for Urine)

-

Centrifuge urine samples to remove particulates.[5]

-

To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution and 500 µL of phosphate buffer (pH 6.8).[5]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

-

Load the sample mixture onto the cartridge.[5]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[5]

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.[6]

The following table provides typical starting parameters for LC-MS/MS analysis, which may require optimization for specific instruments.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[5] |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Table 1: Example LC-MS/MS Parameters

Data Presentation and Analysis

The concentration of N-Acetyltyramine Glucuronide is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared calibration standards. A linear regression with a weighting factor (typically 1/x²) is used to fit the curve.[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyltyramine Glucuronide | [Value] | [Value] | [Value] |

| This compound | [Value + 3] | [Value] | [Value] |

Table 2: Example MRM Transitions for MS/MS Detection (Note: Specific m/z values need to be optimized for the instrument used.)

Conclusion

This compound is an indispensable tool in modern metabolomics, enabling robust and accurate quantification of its endogenous analog, NATOG. The use of this stable isotope-labeled internal standard is fundamental for reliable bioanalytical methods, particularly in pharmacokinetic studies and in the validation of biomarkers for diseases such as onchocerciasis. The detailed protocols and methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to implement these advanced analytical techniques in their work.

References

- 1. N-Acetyltyramine | High-Purity Biochemical Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Glucuronidation - Wikipedia [en.wikipedia.org]

- 9. Tyramine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

N-Acetyltyramine-O-glucuronide (NATOG) as a Diagnostic Biomarker for Onchocerciasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onchocerciasis, or "river blindness," is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus. Effective control and elimination programs are hampered by the lack of a sensitive and specific diagnostic tool that can accurately identify active infections. This technical guide provides a comprehensive overview of N-acetyltyramine-O-glucuronide (NATOG), a promising urinary biomarker for onchocerciasis. We delve into the biosynthesis of NATOG, present detailed experimental protocols for its quantification using N-Acetyltyramine Glucuronide-d3 as an internal standard, and summarize the key quantitative data from clinical studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working towards improved diagnostics and therapeutics for onchocerciasis.

Introduction to NATOG as a Biomarker

N-acetyltyramine-O,β-glucuronide (NATOG) is a metabolite derived from the neurotransmitter tyramine (B21549), which is produced by the parasitic nematode Onchocerca volvulus.[1] The biosynthesis of this urinary biomarker is a collaborative process between the nematode and its human host, making it a specific indicator of active infection.[2] The parasite-derived N-acetyltyramine is secreted into the host's bloodstream and subsequently glucuronidated in the liver before being excreted in the urine.[3] This unique metabolic pathway makes NATOG an attractive biomarker for the development of non-invasive diagnostic tests for onchocerciasis.[2]

Biosynthesis of N-Acetyltyramine-O-glucuronide (NATOG)

The formation of NATOG is a multi-step process that begins within the Onchocerca volvulus nematode and is completed in the human host. The pathway involves enzymatic activities from the parasite, its endosymbiotic Wolbachia bacteria, and human metabolic enzymes.

Parasite-mediated Synthesis of N-acetyltyramine

The initial steps of the pathway occur within the O. volvulus nematode. L-tyrosine is converted to N-acetyltyramine through a two-step enzymatic process. First, L-tyrosine is decarboxylated to tyramine by a tyrosine decarboxylase (TDC). Subsequently, tyramine is N-acetylated by an N-acetyltransferase (NAT) to yield N-acetyltyramine.[3] The endosymbiotic bacterium Wolbachia, which resides within the nematode, is believed to play a crucial role in this biosynthetic process.[2]

Host-mediated Glucuronidation

Once N-acetyltyramine is released into the human host's circulation, it undergoes a phase II metabolic reaction known as glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[4] The glucuronidation of N-acetyltyramine results in the formation of the more water-soluble N-acetyltyramine-O-glucuronide (NATOG), which is then readily excreted in the urine. While the specific human UGT isoform responsible for this reaction has not been definitively identified, UGT1A4 is known to catalyze the N-glucuronidation of various amine-containing compounds.[5][6]

Quantitative Data on NATOG in Onchocerciasis

Several studies have quantified the levels of NATOG in urine samples from individuals with and without onchocerciasis. The data consistently show elevated concentrations of NATOG in infected individuals.

| Patient Group | Number of Subjects (N) | Mean NATOG Concentration (µM ± SEM) | Reference |

| O. volvulus-positive (Africa) | 81 | 36.9 ± 4.0 | [3] |

| O. volvulus-negative (African controls) | 16 | 7.0 ± 2.7 | [3] |

| O. volvulus-positive (doxycycline-treated) | 24 | 9.5 ± 1.7 | [3] |

| O. volvulus-positive (placebo-treated) | Not specified | 33.5 ± 10.7 | [3] |

| O. volvulus-positive (all) | 298 | 39.2 ± 2.5 | [2] |

| O. volvulus-negative (all) | 302 | 9.29 ± 0.95 | [2] |

| Loa loa mono-infection | Not specified | 14.7 ± 2.5 | [2] |

| Mansonella perstans mono-infection | Not specified | 13.6 ± 2.5 | [2] |

A proposed diagnostic threshold for active onchocerciasis has been suggested at 13 µM of NATOG in urine.[7]

Experimental Protocols

Accurate and reproducible quantification of NATOG is essential for its validation and potential use as a diagnostic biomarker. The following sections detail the experimental workflow for NATOG analysis in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Materials and Reagents

-

N-Acetyltyramine-O-glucuronide (analytical standard)

-

N-Acetyltyramine-O-glucuronide-d3 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human urine (control and patient samples)

-

Phosphate (B84403) buffer (pH 6.8)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)

Sample Preparation

-

Sample Thawing and Clarification: Thaw frozen urine samples on ice. Vortex the samples and then centrifuge at 2000 rpm for 5 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Buffering: Add 500 µL of phosphate buffer (pH 6.8) to the sample mixture.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis of NATOG. Optimization may be required depending on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyltyramine-O-glucuronide (NATOG) | 356.1 | 180.1 | Optimized for instrument |

| N-Acetyltyramine-O-glucuronide-d3 (IS) | 359.1 | 183.1 | Optimized for instrument |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the NATOG analytical standard into control urine. Process these standards alongside the unknown samples.

-

Peak Integration: Integrate the peak areas for both the analyte (NATOG) and the internal standard (NATOG-d3) in the chromatograms.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each standard and unknown sample.

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression model (typically with a 1/x² weighting) to determine the concentration of NATOG in the unknown samples.

Synthesis of this compound Internal Standard

A potential synthetic route would involve:

-

Synthesis of d3-N-acetyltyramine: This can be achieved by reacting tyramine with d6-acetic anhydride.

-

Glucuronidation: The resulting d3-N-acetyltyramine can then be glucuronidated using methods such as the Koenigs-Knorr reaction with a protected glucuronic acid donor, followed by deprotection. Alternatively, enzymatic synthesis using liver microsomes and UDP-glucuronic acid could be explored.

For researchers requiring this internal standard, it is advisable to either pursue a custom synthesis through a specialized chemical synthesis company or purchase it from a commercial supplier if available.

Conclusion and Future Perspectives

N-Acetyltyramine-O-glucuronide has emerged as a highly promising, non-invasive biomarker for the diagnosis and monitoring of active Onchocerca volvulus infection. Its unique biosynthesis, involving both parasite and host metabolism, provides a high degree of specificity. The LC-MS/MS method, utilizing a deuterated internal standard, offers a robust and sensitive platform for its quantification in urine.

Future research should focus on several key areas:

-

Clinical Validation: Large-scale clinical studies across different endemic regions are needed to further validate the diagnostic accuracy of NATOG and to refine the diagnostic threshold.

-

Point-of-Care Test Development: The development of a simple, rapid, and field-deployable point-of-care test based on NATOG detection would be a significant advancement for onchocerciasis control programs.

-

Therapeutic Monitoring: Further investigation into the correlation between NATOG levels and treatment efficacy could establish its utility for monitoring the success of antifilarial therapies.

-

Biosynthetic Pathway Elucidation: Identifying the specific O. volvulus N-acetyltransferase and human UGT isoforms involved in NATOG biosynthesis could provide insights for the development of new therapeutic targets.

The continued development and validation of NATOG as a biomarker holds great potential to significantly improve the management of onchocerciasis and accelerate efforts towards its elimination.

References

- 1. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences [mdpi.com]

- 6. Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacogenomics of human UDP-glucuronosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Deuterated Glucuronides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of deuterated glucuronides, valuable tools in drug metabolism studies and as internal standards for mass spectrometry-based quantification. The focus is on the core methodologies, quantitative data, and practical workflows necessary for their successful preparation.

Introduction: The Role of Enzymatic Synthesis and Deuteration

Glucuronidation is a critical Phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), that conjugates a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate.[1][2] This process increases the hydrophilicity of xenobiotics and endogenous compounds, facilitating their excretion.[1][3] The resulting metabolites are known as glucuronides.

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically similar to their unlabeled counterparts but are easily distinguishable by mass spectrometry.[4] This mass shift makes deuterated glucuronides ideal internal standards in quantitative bioanalysis, as they co-elute with the analyte of interest and can correct for variations in sample extraction, matrix effects, and instrument response.[5]

While chemical synthesis of glucuronides is possible, it can be complex and yield mixtures of isomers.[6] Enzymatic synthesis offers a highly specific and efficient alternative, mirroring the biological process to produce the correct stereoisomer.[6][7]

Core Components of Enzymatic Glucuronide Synthesis

The successful enzymatic synthesis of deuterated glucuronides relies on several key components:

-

Enzyme Source: The most common sources are human liver microsomes (HLM), which contain a mixture of UGT isoforms, or recombinant UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells).[8][9] Recombinant enzymes allow for the use of specific UGT isoforms known to metabolize the target substrate.

-

Deuterated Substrate (Aglycone): The drug or compound of interest, isotopically labeled with deuterium at positions that are not metabolically labile.

-

Deuterated Co-substrate (UDPGA-d₄): Uridine 5'-diphospho-D-glucuronic acid, with deuterium atoms incorporated into the glucuronic acid moiety. This is the donor of the deuterated glucuronic acid.

-

Buffer and Cofactors: A buffer system to maintain optimal pH (typically around 7.4) and magnesium chloride (MgCl₂), which is often required for UGT activity.[10]

-

Activating Agent: For reactions using microsomes, a pore-forming agent like alamethicin (B1591596) is used to disrupt the microsomal membrane, allowing the UDPGA co-substrate to access the UGT active site located in the lumen of the endoplasmic reticulum.[11]

Biosynthesis of Deuterated UDP-Glucuronic Acid (UDPGA-d₄)

The essential deuterated co-substrate, UDPGA-d₄, is synthesized from a deuterated glucose precursor through a two-step enzymatic pathway. While commercial availability of UDPGA-d₄ is limited, it can be prepared enzymatically. Toronto Research Chemicals is a known supplier of complex organic small molecules and offers custom synthesis of stable isotope-labeled analogs.[8]

The biosynthetic pathway involves the following key transformations:

-

UDP-Glucose-d₇ Synthesis: Deuterated glucose (e.g., D-Glucose-d₇) is converted to UDP-Glucose-d₇.

-

Oxidation to UDP-Glucuronic Acid-d₄: The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent oxidation of UDP-Glucose-d₇ to produce UDP-Glucuronic Acid-d₄.[12][13]

Below is a diagram illustrating the core pathway for the synthesis of UDP-Glucuronic Acid. For the synthesis of the deuterated form, one would start with a deuterated UDP-Glucose.

References

- 1. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 2. scbt.com [scbt.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. youtube.com [youtube.com]

- 5. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. insightbio.com [insightbio.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 13. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of N-Acetyltyramine Glucuronide-d3 in Solution

Executive Summary

N-Acetyltyramine Glucuronide-d3 is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its non-labeled counterpart in biological matrices via mass spectrometry. The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte and the internal standard throughout the sample lifecycle—from collection and storage to final analysis.

Factors Influencing Glucuronide Stability

Glucuronide conjugates, particularly O-glucuronides like N-Acetyltyramine Glucuronide, can be susceptible to degradation through chemical or enzymatic hydrolysis. The primary factors influencing their stability in solution include:

-

pH: Glucuronides are generally most stable at a slightly acidic to neutral pH (typically pH 5.0-7.0). They are highly labile under basic conditions (pH > 8), which can catalyze the hydrolysis of the glycosidic bond, cleaving the glucuronic acid moiety from the parent aglycone. Acidic conditions can also promote hydrolysis, although often to a lesser extent than basic conditions[1].

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low temperatures is the most critical factor for ensuring long-term stability[1][2].

-

Enzymatic Activity: Biological matrices like plasma, serum, or tissue homogenates may contain active β-glucuronidase enzymes, which can enzymatically cleave the glucuronide conjugate. Proper and rapid sample processing and freezing are essential to minimize this enzymatic degradation.

-

Solvent Composition: The choice of solvent for stock and working solutions can impact stability. Organic solvents like methanol (B129727) or acetonitrile (B52724) are generally preferred for primary stock solutions. Subsequent dilutions into aqueous-organic mixtures or purely aqueous buffers require careful evaluation.

Manufacturer Storage Recommendations

While detailed stability data is not provided, commercial suppliers offer consistent storage guidelines for the solid compound. These recommendations form the basis for handling stock solutions.

| Supplier | Short-Term Storage (Solid) | Long-Term Storage (Solid) | Source |

| BIOFOUNT | -4°C (1-2 weeks) | -20°C (1-2 years) | [2] |

| MedchemExpress | Room Temperature (in transit) | Refer to Certificate of Analysis (typically -20°C or colder) | [3] |

| KKL Med Inc. | Room Temperature (in transit) | Refer to Certificate of Analysis (typically -20°C or colder) | [4] |

General Recommendation for Solutions: Based on these guidelines and general chemical principles, stock solutions of this compound prepared in organic solvents (e.g., methanol, DMSO) should be stored at -20°C or -80°C to ensure long-term stability.

Experimental Protocols for Stability Validation

The stability of this compound as an internal standard must be experimentally verified under the specific conditions of a bioanalytical assay. This is a mandatory component of method validation according to regulatory bodies like the EMA and ICH[5][6]. The following protocols describe the standard procedures for this validation.

The core principle is to compare the analytical response of the standard in an aged or stressed sample against the response of a freshly prepared standard. Acceptance criteria typically require the mean concentration of the aged sample to be within ±15% of the nominal concentration[5].

Stock and Working Solution Stability

This experiment assesses the stability of the internal standard in its storage solvent.

Protocol:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From this, prepare a working solution at a concentration relevant to the assay (e.g., 10 µg/mL).

-

Storage: Store aliquots of the stock and working solutions at the intended storage temperatures (e.g., 4°C and -20°C).

-

Analysis: At specified time points (e.g., 0, 7, 14, 30 days), dilute an aliquot of the stored solutions to a final concentration suitable for LC-MS analysis.

-

Comparison: Analyze the stored ("aged") samples against a freshly prepared dilution from a new or validated stock solution.

-

Evaluation: Calculate the percentage difference between the mean response of the aged samples and the fresh samples.

Caption: Workflow for Stock and Working Solution Stability Testing.

Table 1: Illustrative Data for Stock Solution Stability at -20°C (Note: This data is for illustrative purposes only.)

| Storage Duration | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |

| 7 Days | 1,025,000 | 1,010,000 | +1.5% | Stable |

| 14 Days | 1,005,000 | 1,015,000 | -1.0% | Stable |

| 30 Days | 998,000 | 1,020,000 | -2.2% | Stable |

| 90 Days | 985,000 | 1,012,000 | -2.7% | Stable |

Freeze-Thaw Stability in Biological Matrix

This test evaluates the stability of the internal standard after repeated freezing and thawing cycles, which often occurs during sample retrieval and analysis.

Protocol:

-

Spike Matrix: Spike blank biological matrix (e.g., human plasma) with the internal standard at the concentration used in the analytical method.

-

Freeze-Thaw Cycles: Aliquot the spiked matrix and subject them to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

-

Analysis: After the final thaw, process and analyze the samples.

-

Comparison: Analyze the freeze-thaw samples against freshly spiked and processed matrix samples that have not undergone a freeze-thaw cycle (T=0).

-

Evaluation: Calculate the percentage difference between the mean response of the freeze-thaw samples and the fresh (T=0) samples.

Caption: Experimental Workflow for Freeze-Thaw Stability Evaluation.

Table 2: Illustrative Data for Freeze-Thaw Stability in Plasma (Note: This data is for illustrative purposes only.)

| Number of Cycles | Mean Response (F-T) | Mean Response (Fresh) | % Difference | Stability Status |

| 1 | 987,000 | 995,000 | -0.8% | Stable |

| 2 | 975,000 | 995,000 | -2.0% | Stable |

| 3 | 968,000 | 995,000 | -2.7% | Stable |

| 5 | 952,000 | 995,000 | -4.3% | Stable |

Short-Term (Bench-Top) Stability in Biological Matrix

This experiment determines if the internal standard is stable in the biological matrix for the duration it may be left at room temperature during sample processing.

Protocol:

-

Spike Matrix: Spike blank biological matrix with the internal standard.

-

Storage: Leave the spiked samples on the laboratory bench at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, 24 hours).

-

Analysis: At the end of the period, process and analyze the samples.

-

Comparison: Analyze against freshly spiked and immediately processed matrix samples (T=0).

-

Evaluation: Calculate the percentage difference between the mean response of the bench-top samples and the fresh (T=0) samples.

Table 3: Illustrative Data for Short-Term Stability in Plasma at Room Temperature (Note: This data is for illustrative purposes only.)

| Duration at RT | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |

| 4 Hours | 991,000 | 998,000 | -0.7% | Stable |

| 8 Hours | 982,000 | 998,000 | -1.6% | Stable |

| 24 Hours | 965,000 | 998,000 | -3.3% | Stable |

Long-Term Stability in Biological Matrix

This is a critical test to ensure the internal standard does not degrade over the entire storage period of study samples, from collection to final analysis.

Protocol:

-

Spike and Store: Spike a large batch of blank matrix with the internal standard. Aliquot and store frozen at the intended temperature (e.g., -80°C).

-

Analysis: At specified time points that bracket the expected storage duration of study samples (e.g., 1, 3, 6, 12 months), retrieve and analyze a set of stored aliquots.

-

Comparison: Analyze against freshly spiked and processed matrix samples.

-

Evaluation: Calculate the percentage difference between the mean response of the long-term storage samples and the fresh samples.

Table 4: Illustrative Data for Long-Term Stability in Plasma at -80°C (Note: This data is for illustrative purposes only.)

| Storage Duration | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |

| 1 Month | 1,002,000 | 1,010,000 | -0.8% | Stable |

| 3 Months | 995,000 | 1,010,000 | -1.5% | Stable |

| 6 Months | 981,000 | 1,010,000 | -2.9% | Stable |

| 12 Months | 965,000 | 1,010,000 | -4.5% | Stable |

Stability of Deuterated Label

This compound features a deuterium (B1214612) label on the acetyl group (-C(O)CD₃). This position is not readily exchangeable under typical physiological or analytical pH conditions. Unlike deuterium on heteroatoms (like -OH, -NH) or acidic carbons, the C-D bonds on a methyl group are strong and stable. Therefore, loss of the deuterium label via back-exchange is highly unlikely during storage or analysis[7]. However, it is good practice to monitor the mass spectrum of the standard over time to ensure isotopic purity is maintained.

Conclusion and Recommendations

While specific stability data for this compound is not published, a robust stability profile can be ensured by adhering to best practices.

-

Storage: All stock and working solutions, as well as biological samples containing the internal standard, should be stored at -20°C, with -80°C being preferable for long-term storage of biological samples.

-

pH Control: Avoid exposure of the compound to basic conditions. If aqueous solutions are required, they should be buffered to a pH between 5.0 and 7.0.

-

Method Validation: It is imperative that researchers perform and document their own stability assessments as part of bioanalytical method validation[8][9]. The protocols and illustrative data in this guide provide a comprehensive framework for conducting these experiments.

-

Handling: Thawed biological samples should be processed promptly to minimize time at room temperature and potential enzymatic degradation.

By following these guidelines, researchers can confidently use this compound as a reliable internal standard, ensuring the integrity and accuracy of their bioanalytical results.

References

- 1. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N-Acetyltyramine Glucuronide-d3: Properties, Analysis, and Application

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

N-Acetyltyramine Glucuronide-d3 is the deuterated form of N-acetyltyramine glucuronide, a significant metabolite of N-acetyltyramine. This isotopically labeled compound serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. N-acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of considerable interest in diverse scientific fields, from its role as a key metabolite in invertebrates to its emergence as a biomarker in human diseases.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in quantitative analysis, and its application in metabolic and clinical research.

Core Data Presentation

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analog.

| Property | This compound | N-Acetyltyramine Glucuronide |

| CAS Number | 1429623-59-5[2][3] | 28116-26-9[4][5] |

| Molecular Formula | C₁₆H₁₈D₃NO₈[2] | C₁₆H₂₁NO₈[4] |

| Molecular Weight | 358.36 g/mol [6] | 355.34 g/mol [4] |

| Synonyms | - | β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid; 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid[5] |

Metabolic Pathway and Significance

N-acetyltyramine undergoes Phase II metabolism in vertebrates, primarily through conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG).[1] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, thereby facilitating its excretion from the body.[1][7] The biosynthesis of N-acetyltyramine itself originates from the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation.[1]

The quantification of NATOG has proven to be a valuable tool in the diagnosis and monitoring of onchocerciasis, also known as river blindness.[8][9] Elevated levels of NATOG in urine have been identified as a specific biomarker for active infection with the parasitic nematode Onchocerca volvulus.[8][9][10]

Biosynthesis and metabolism of N-Acetyltyramine.

Experimental Protocols

The accurate quantification of N-Acetyltyramine Glucuronide in biological samples, such as urine and plasma, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[11]

Sample Preparation

1. Protein Precipitation (for Plasma Samples): [11]

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

2. Solid-Phase Extraction (SPE) (for Urine Samples): [11][12]

-

Centrifuge urine samples to remove particulate matter.[11]

-

Condition a mixed-mode or weak cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11][12]

-

Load the pre-treated urine sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[12]

-

Elute the analyte and internal standard with 1 mL of a suitable solvent (e.g., 5% formic acid in methanol).[12]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.[11]

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Acetyltyramine Glucuronide | 356.1 | 179.1 |

| This compound | 359.1 | 182.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Workflow for the quantification of N-Acetyltyramine Glucuronide.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for measuring N-acetyltyramine glucuronide, a key metabolite and a promising biomarker for onchocerciasis. The detailed protocols and data presented in this guide are intended to support the scientific community in the robust analysis of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 3. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-Acetyltyramine Glucuronide | 28116-26-9 - Coompo [coompo.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Properties of N-Acetyltyramine Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a deuterated metabolite of N-acetyltyramine. This document details its molecular weight, chemical properties, and its significance in metabolic and pharmacokinetic studies. It includes detailed experimental protocols for its synthesis and quantification, along with visual representations of key metabolic pathways and analytical workflows.

Core Quantitative Data

The incorporation of three deuterium (B1214612) atoms in this compound results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-deuterated N-Acetyltyramine Glucuronide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₆H₁₈D₃NO₈ | 358.36 |

| N-Acetyltyramine Glucuronide | C₁₆H₂₁NO₈ | 355.34 |

Metabolic Pathway: Glucuronidation of N-Acetyltyramine

N-acetyltyramine undergoes phase II metabolism primarily through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to the phenolic hydroxyl group of N-acetyltyramine, forming a more water-soluble O-glucuronide that is readily excreted.

Metabolic pathway of N-acetyltyramine glucuronidation.

Experimental Protocols

Chemical Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound from N-Acetyltyramine-d3, based on the Koenigs-Knorr reaction for O-glucuronidation of phenolic compounds.

a) Materials:

-

N-Acetyltyramine-d3

-

Acetobromoglucuronic acid methyl ester (or a similarly protected glucuronic acid donor)

-

Silver carbonate (Ag₂CO₃) or other suitable promoter

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Molecular sieves

-

Methanol (B129727) (MeOH)

-

Sodium hydroxide (B78521) (NaOH) or other base for deprotection

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

b) Procedure:

-

Glycosylation Reaction:

-

To a solution of N-Acetyltyramine-d3 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add freshly activated molecular sieves.

-

Add the protected glucuronic acid donor (e.g., acetobromoglucuronic acid methyl ester) to the mixture.

-

Add the promoter (e.g., silver carbonate) portion-wise while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through celite to remove insoluble salts and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.

-

-

Purification of the Protected Glucuronide:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the protected glucuronide.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in methanol.

-

Add a solution of sodium hydroxide in methanol and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of acid.

-

Filter and concentrate the solution to yield the crude this compound.

-

-

Final Purification:

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques to obtain pure this compound.

-

c) Characterization:

-

Confirm the structure and purity of the final product using:

-

Mass Spectrometry (MS): To verify the molecular weight (m/z for [M-H]⁻ or [M+H]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the glucuronide linkage.

-

The Metabolic Fate of N-acetyltyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of N-acetyltyramine, a significant biogenic amine with diverse physiological roles. N-acetyltyramine is a key metabolite of tyramine (B21549) and is involved in various biological processes, from neurotransmission in invertebrates to its potential as a biomarker in human diseases.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for pharmacology, toxicology, and drug development.

Biosynthesis and Physicochemical Properties